5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
Description
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The 2,2-dimethylpropyl (neopentyl) substituent at the 5-position introduces steric bulk and hydrophobicity, which may influence its physicochemical properties, such as solubility and thermal stability. Oxazolidinones are widely studied for their applications in asymmetric synthesis, pharmaceuticals, and as chiral auxiliaries due to their rigid ring structure and tunable substituents .
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-9-7(10)11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDQYHNAWOLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of N-oxides.
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be opened or modified by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted oxazolidinones or ring-opened products.
Scientific Research Applications
Scientific Research Applications
1. Asymmetric Synthesis:
- Chiral Auxiliary: This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to influence stereochemistry makes it valuable for synthesizing complex molecules with specific configurations.
2. Antimicrobial Research:
- Potential Antibiotic: Due to its structural similarity to known antibiotics, 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is being investigated for its antimicrobial properties. Studies have shown that oxazolidinones can inhibit protein synthesis by binding to bacterial ribosomes, which may lead to bacterial cell death .
3. Drug Development:
- Therapeutic Agent: The compound is explored for its potential use in developing new therapeutic agents. Its derivatives are being studied for broad-spectrum activity against various pathogens, including resistant strains of bacteria .
4. Industrial Applications:
- Fine Chemicals Production: In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals and other complex molecules. Its role as a building block in organic synthesis enhances its commercial viability.
Case Study 1: Antibacterial Activity
Research has demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the efficacy of certain analogues against resistant strains of Escherichia coli and Staphylococcus aureus, showcasing their potential as next-generation antibiotics .
Case Study 2: Structure-Uptake Relationship Studies
A comprehensive investigation into the structure-activity relationships of oxazolidinones revealed critical insights into their uptake mechanisms in Gram-negative bacteria. The findings indicated that modifications in molecular structure could enhance accumulation in bacterial cells, thereby improving therapeutic effectiveness against challenging infections .
Data Tables
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Oxazolidinones
*Calculated molecular weight based on formula.
Key Observations:
Steric and Hydrophobic Effects : The neopentyl group in this compound provides greater steric hindrance compared to smaller substituents like methyl or hydroxypropyl. This may reduce reactivity in nucleophilic substitutions but enhance stability in catalytic applications .
Polarity and Solubility : Compounds with polar groups (e.g., 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one) exhibit higher water solubility, whereas fluorinated or chlorinated derivatives are more lipophilic .
Reactivity : The chloromethyl group in 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one enables facile nucleophilic substitutions, contrasting with the inert neopentyl group in the target compound .
Crystallographic and Conformational Analysis
- The neopentyl group in this compound likely induces a specific ring conformation, as seen in the related (5S)-4-(2,2-Dimethylpropyl)-5-isopropyl-1,3,4-oxadiazinan-2-one, where bulky substituents stabilize chair-like conformations .
- Fluorinated derivatives (e.g., ) exhibit unique packing in crystal lattices due to fluorine’s electronegativity, which may enhance thermal stability .
Biological Activity
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
This compound is characterized by its oxazolidinone ring structure, which plays a crucial role in its biological activity. The presence of a dimethylpropyl substituent at the 5-position enhances its chemical reactivity and influences its pharmacological properties.
The primary mechanism of action for this compound involves inhibition of protein synthesis in bacteria. This is achieved through binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid. This binding disrupts the formation of the initiation complex necessary for translation, ultimately leading to bacterial cell death .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its structural similarity to known antibiotics suggests potential effectiveness against various Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of resistant strains, making it a candidate for further development as an antibiotic agent .
Anticancer Potential
Recent studies have explored the anticancer activity of oxazolidinone derivatives. For instance, derivatives similar to this compound have been evaluated for their effects on cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by increasing reactive oxygen species (ROS) production and disrupting mitochondrial function . The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| OI | MCF-7 | 17.66 | Apoptosis via ROS increase |
| OI | HeLa | 31.10 | Cell cycle arrest at G1 phase |
Case Studies and Research Findings
A study published in PubChem highlighted that various oxazolidinone derivatives exhibit a range of cytotoxic effects on human tumor cell lines. Notably, specific derivatives were found to significantly reduce cell viability without affecting non-tumorigenic cells, indicating selective toxicity towards cancer cells .
Another investigation into the contribution of the oxazolidinone framework revealed that modifications at the C5 position could enhance anticancer efficacy while minimizing resistance development seen in traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, oxazolidinone derivatives are often synthesized via ring-closing reactions using carbonyl precursors and amines under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (40–80°C) are critical for yield optimization. Characterization via -NMR and mass spectrometry (MS) is essential to confirm product purity and structure . Reaction optimization may employ Design of Experiments (DoE) to minimize trial-and-error approaches, as outlined in statistical methods for chemical process design .
Q. How is the structural conformation of this oxazolidinone derivative confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular conformation. For example, fluorinated oxazolidinones have been structurally validated using single-crystal X-ray diffraction, revealing bond angles and stereochemical details critical for understanding reactivity . Alternative methods include -NMR for probing electronic environments and FTIR for functional group verification .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar oxazolidinones (e.g., 5,5-dimethyl-1,3-oxazolidin-2-one) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. First-aid measures include rinsing exposed areas with water and consulting a physician .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies between experimental and theoretical spectra require multi-technique validation. For example, coupling -NMR with high-resolution MS (HRMS) can confirm molecular weight, while Density Functional Theory (DFT) calculations predict -NMR shifts. Cross-referencing with crystallographic data (e.g., bond lengths from X-ray structures) helps reconcile anomalies .
Q. What strategies are effective in optimizing enantioselective synthesis of this oxazolidinone?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans auxiliaries) can induce asymmetry. Fluorinated oxazolidinones have been synthesized using enantiopure precursors, with reaction monitoring via chiral HPLC to assess enantiomeric excess (ee). Solvent polarity and temperature gradients are tuned to favor kinetic control over racemization .
Q. How can researchers design experiments to investigate the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., alkyl groups on the oxazolidinone ring) followed by in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, thiazolidinone analogs are screened against kinase targets using fluorescence-based assays. Dose-response curves and IC calculations validate potency .
Q. What computational tools are suitable for predicting the reactivity or pharmacokinetics of this compound?
- Methodological Answer : Quantum chemical software (e.g., Gaussian, ORCA) models reaction pathways, while molecular docking (AutoDock) predicts target binding. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are estimated using tools like SwissADME or pkCSM. These methods guide prioritization of synthetic targets .
Q. How can contradictory results in catalytic efficiency or reaction yields be analyzed methodologically?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Statistical analysis via ANOVA identifies significant factors, while response surface methodology (RSM) maps optimal conditions. Replicate experiments and control groups isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
